molecular formula C18H19N5O4 B14135061 N-(2-(((1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)amino)-2-oxoethyl)-1H-indole-5-carboxamide CAS No. 919747-27-6

N-(2-(((1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)amino)-2-oxoethyl)-1H-indole-5-carboxamide

Cat. No.: B14135061
CAS No.: 919747-27-6
M. Wt: 369.4 g/mol
InChI Key: ODCNDJLTFUOCOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(((1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)amino)-2-oxoethyl)-1H-indole-5-carboxamide is a complex organic compound that features a unique combination of pyrimidine and indole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(((1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)amino)-2-oxoethyl)-1H-indole-5-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine ring, followed by the introduction of the indole moiety through a series of condensation and substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods allow for the efficient and scalable production of the compound, ensuring consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(((1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)amino)-2-oxoethyl)-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to optimize the reaction efficiency and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups, into the compound.

Scientific Research Applications

N-(2-(((1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)amino)-2-oxoethyl)-1H-indole-5-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(2-(((1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)amino)-2-oxoethyl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine-indole hybrids and derivatives, such as:

  • N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3,5-dimethoxybenzamide
  • N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-iodobenzamide

Uniqueness

N-(2-(((1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)amino)-2-oxoethyl)-1H-indole-5-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

919747-27-6

Molecular Formula

C18H19N5O4

Molecular Weight

369.4 g/mol

IUPAC Name

N-[2-[(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)methylamino]-2-oxoethyl]-1H-indole-5-carboxamide

InChI

InChI=1S/C18H19N5O4/c1-22-13(8-16(25)23(2)18(22)27)9-20-15(24)10-21-17(26)12-3-4-14-11(7-12)5-6-19-14/h3-8,19H,9-10H2,1-2H3,(H,20,24)(H,21,26)

InChI Key

ODCNDJLTFUOCOG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)CNC(=O)CNC(=O)C2=CC3=C(C=C2)NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.